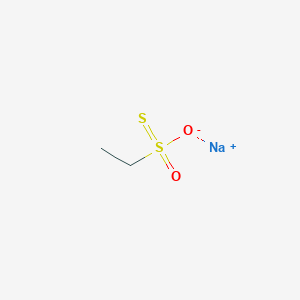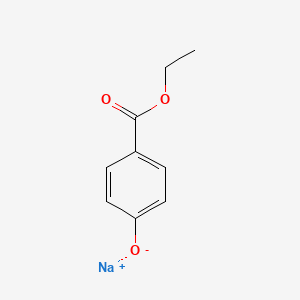
Sordarin sodium salt
Übersicht
Beschreibung
Sordarin sodium salt is a potent antifungal agent originally isolated from the fungus Sordaria araneosa. It is known for its unique tetracyclic diterpene core, which includes a norbornene system. This compound inhibits fungal protein synthesis by stabilizing the ribosome/elongation factor 2 complex, making it a promising candidate for the development of new fungicidal agents .
Wirkmechanismus
Target of Action
Sordarin sodium salt is a potent inhibitor of eukaryotic protein synthesis with selectivity for the fungal translation machinery . The primary target of Sordarin is the elongation factor EF-2 , which plays a crucial role in protein synthesis.
Mode of Action
This compound interacts with its target, EF-2, by blocking ribosomal translocation . It stabilizes the EF2-ribosome complex in a manner similar to that of fusidic acid in the bacterial system . Additional cellular components, including rpP0, an essential protein of the ribosomal large subunit stalk, are involved in its mechanism of action .
Biochemical Pathways
This compound affects the protein synthesis pathway in fungi . By inhibiting the function of EF-2, it disrupts the elongation step of the translational cycle . This unique mode of action contrasts with typical antifungals, which target the cell membrane .
Pharmacokinetics
It is soluble in water up to 10 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in fungi . This leads to an antifungal effect, as it was shown to inhibit in vitro translation in the pathogenic fungi C. albicans, C. glabrata, and C. neoformans .
Action Environment
It is known that the product is stable for 2 years when stored desiccated at -20 °c . Aqueous solutions are stable at –20 °C for at least 6 months . These storage conditions suggest that temperature and humidity could be important environmental factors for the stability of this compound.
Biochemische Analyse
Biochemical Properties
Sordarin sodium salt plays a crucial role in biochemical reactions by targeting the elongation factor 2 (EF-2) in fungal cells. This interaction inhibits the protein synthesis machinery, specifically blocking ribosomal translocation. The compound binds to the EF-2-ribosome complex, stabilizing it in a manner similar to fusidic acid in bacterial systems . This selective inhibition of fungal protein synthesis makes this compound a valuable tool in antifungal research and therapy.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly fungal cells. By inhibiting protein synthesis, it disrupts essential cellular processes, leading to the cessation of cell growth and division. This compound influences cell signaling pathways, gene expression, and cellular metabolism by preventing the production of vital proteins . The impact on cell function is profound, as it effectively halts the proliferation of fungal cells, making it a potent antifungal agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the elongation factor 2 (EF-2) in the presence of ribosomes. This binding inhibits the uncoupled GTPase activity of EF-2, preventing the translocation step of protein synthesis . The compound’s structure allows it to interact specifically with fungal EF-2, thereby selectively inhibiting fungal protein synthesis without affecting mammalian cells. This selective inhibition is crucial for its effectiveness as an antifungal agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its antifungal activity for extended periods . Degradation can occur if not stored properly, leading to a decrease in its effectiveness. Long-term studies have shown that this compound continues to inhibit fungal growth over extended periods, making it a reliable antifungal agent for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to maximize the antifungal effects while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with the elongation factor 2 (EF-2) and ribosomes, disrupting the normal process of protein elongation . This interaction affects metabolic flux and metabolite levels within fungal cells, leading to the accumulation of incomplete protein products and subsequent cellular stress. The compound’s impact on these pathways is central to its antifungal activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s distribution is crucial for its effectiveness, as it must reach the target sites within fungal cells to inhibit growth effectively.
Subcellular Localization
This compound localizes primarily to the ribosomes within fungal cells . This subcellular localization is essential for its activity, as it needs to interact with the elongation factor 2 (EF-2) to inhibit protein synthesis. The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments, further increasing its effectiveness as an antifungal agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sordarin sodium salt is typically produced through fermentation processes involving the fungus Sordaria araneosa. The fermentation conditions are optimized to simplify purification and increase yield . The compound can be isolated and purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The fermentation broth is filtered to remove fungal biomass, and the filtrate is subjected to solvent extraction. The crude extract is then purified using high-performance liquid chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sordarin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Sordarin sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein synthesis and translation mechanisms.
Biology: Employed in research on fungal biology and the development of new antifungal drugs.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections, especially in immunocompromised patients.
Industry: Utilized in the development of antifungal agents for agricultural and pharmaceutical purposes
Vergleich Mit ähnlichen Verbindungen
Sordaricin: A diterpenoid aglycone derived from the degradation of sordarin.
GR135402: A sordarin derivative with similar antifungal properties.
Comparison: Sordarin sodium salt is unique due to its specific mode of action, targeting the ribosome/elongation factor 2 complex. Unlike other antifungals that disrupt cell membrane integrity, this compound inhibits protein synthesis, making it effective against fungal strains resistant to conventional antifungals .
Eigenschaften
IUPAC Name |
sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKWKGTAAZHDW-IGICPMPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



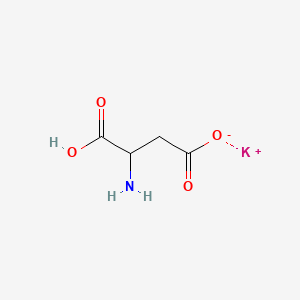
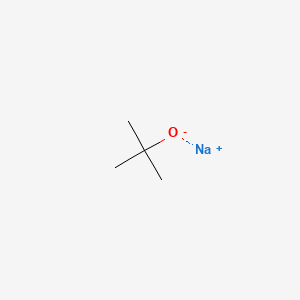
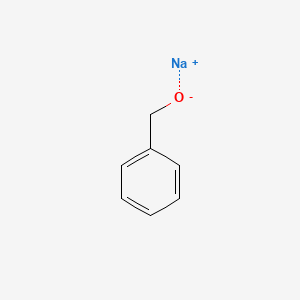
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
